molecular formula C11H17NO2 B14366745 Ethyl 2-cyanooct-7-enoate CAS No. 91340-22-6

Ethyl 2-cyanooct-7-enoate

Cat. No.: B14366745
CAS No.: 91340-22-6
M. Wt: 195.26 g/mol
InChI Key: HMHQTXVGAJWQCX-UHFFFAOYSA-N
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Description

Ethyl 2-cyanooct-7-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyano group and an alkene, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanooct-7-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a suitable precursor, reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . Another method involves the esterification of a carboxylic acid with ethanol under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance reaction rates and yield. The reaction mixture is heated under reflux, and the product is purified through distillation and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanooct-7-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Primary alcohol.

    Substitution: Derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-cyanooct-7-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of different products, influencing the compound’s biological and chemical properties .

Properties

CAS No.

91340-22-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 2-cyanooct-7-enoate

InChI

InChI=1S/C11H17NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h3,10H,1,4-8H2,2H3

InChI Key

HMHQTXVGAJWQCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCC=C)C#N

Origin of Product

United States

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